molecular formula C14H31ClSi B051508 n-Octyldiisopropylchlorosilane CAS No. 117559-37-2

n-Octyldiisopropylchlorosilane

Cat. No.: B051508
CAS No.: 117559-37-2
M. Wt: 262.93 g/mol
InChI Key: SALITQCKMBTLPL-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 262.93 g/mol . This compound is primarily used as a reagent in organic synthesis and surface modification processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodiisopropyloctylsilane can be synthesized through the reaction of octyltrichlorosilane with isopropylmagnesium chloride (Grignard reagent) under anhydrous conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction can be represented as follows:

CH3(CH2)7SiCl3+2(CH3)2CHMgClCH3(CH2)7Si[CH(CH3)2]2Cl+2MgCl2\text{CH}_3(\text{CH}_2)_7\text{SiCl}_3 + 2 \text{(CH}_3)_2\text{CHMgCl} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{Si[CH(CH}_3)_2]_2\text{Cl} + 2 \text{MgCl}_2 CH3​(CH2​)7​SiCl3​+2(CH3​)2​CHMgCl→CH3​(CH2​)7​Si[CH(CH3​)2​]2​Cl+2MgCl2​

Industrial Production Methods

In an industrial setting, the production of chlorodiisopropyloctylsilane involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Chlorodiisopropyloctylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.

    Hydrolysis: In the presence of moisture, chlorodiisopropyloctylsilane hydrolyzes to form silanols and hydrochloric acid.

    Condensation Reactions: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols

    Solvents: Anhydrous solvents like tetrahydrofuran (THF) or toluene

    Catalysts: Acid or base catalysts for specific reactions

Major Products

    Silane Derivatives: Formed through substitution reactions

    Silanols: Formed through hydrolysis

    Siloxanes: Formed through condensation of silanols

Scientific Research Applications

Chlorodiisopropyloctylsilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Chlorodiisopropyloctylsilane can be compared with other similar compounds such as:

  • Chlorotriethylsilane
  • Chlorotriisobutylsilane
  • Chlorodimethylsilane

Uniqueness

Chlorodiisopropyloctylsilane is unique due to its specific combination of octyl and diisopropyl groups, which provide distinct steric and electronic properties. This makes it particularly useful for applications requiring specific surface modifications and reactivity profiles.

Properties

IUPAC Name

chloro-octyl-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31ClSi/c1-6-7-8-9-10-11-12-16(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALITQCKMBTLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C(C)C)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403446
Record name Chlorodiisopropyloctylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117559-37-2
Record name Chlorodiisopropyloctylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodiisopropyloctylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Chlorodiisopropyloctylsilane in the sol-gel immobilization of lipase?

A1: The research paper investigates various silicon alkoxides, including Chlorodiisopropyloctylsilane, for creating an organic-inorganic matrix via a sol-gel process. This matrix is used to immobilize lipase, a type of enzyme. The paper primarily focuses on comparing the effectiveness of different alkoxides containing amine (-NH) and thiol (-SH) groups for enzyme immobilization. While Chlorodiisopropyloctylsilane is mentioned as part of the study, its specific contribution to lipase activity is not explicitly discussed in the provided abstract []. Further research within the full paper is necessary to determine the precise influence of Chlorodiisopropyloctylsilane on enzyme activity in this specific application.

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